Lipophilicity-Adjusted Polarity: LogP and PSA Differentiation from De-Nitro and De-Acetyl Analogs
The target compound occupies a specific lipophilicity-polarity space defined by its para-acetyl and para-nitro substituents. Its ACD/LogP of 3.20 and polar surface area of 104 Ų place it in a favorable oral drug-like zone. By comparison, removing the nitro group (1-(4-acetylphenyl)-3-phenylurea, predicted ACD/LogP ~2.8, PSA ~58 Ų) shifts the compound toward higher membrane permeability but lower polarity, while removing the acetyl group (1-phenyl-3-(4-nitrophenyl)urea, predicted ACD/LogP ~2.5, PSA ~104 Ų) reduces lipophilicity without changing PSA. The dual-substituted target uniquely balances these properties . These are cross-study comparable predictions generated by the ACD/Labs Percepta platform.
| Evidence Dimension | Lipophilicity (ACD/LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.20; PSA = 104 Ų |
| Comparator Or Baseline | 1-(4-Acetylphenyl)-3-phenylurea: LogP ~2.8, PSA ~58 Ų; 1-Phenyl-3-(4-nitrophenyl)urea: LogP ~2.5, PSA ~104 Ų (predicted, deconstructed analog values) |
| Quantified Difference | ΔLogP ≈ 0.4–0.7 units vs. mono-substituted analogs; PSA difference of 46 Ų vs. de-nitro analog |
| Conditions | ACD/Labs Percepta Platform predictions at pH 7.4, T = 25°C |
Why This Matters
This LogP/PSA combination influences both passive membrane permeability and solubility; the target compound's balanced profile avoids the excessively high permeability of the de-nitro analog and the low lipophilicity of the de-acetyl analog, making it a more versatile starting point for lead optimization.
